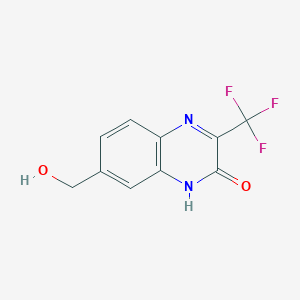
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one is a quinoxaline derivative known for its diverse biological activities and chemical properties. Quinoxaline compounds have been extensively studied due to their wide range of physicochemical and biological activities, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C3-functionalization via C–H bond activation, which has been shown to be effective for introducing various functional groups . This method often employs palladium or copper catalysts under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring environmental sustainability, would likely apply.
化学反应分析
Types of Reactions
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
科学研究应用
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, known for its diverse biological activities.
3-(Trifluoromethyl)quinoxalin-2(1H)-one: Similar structure but lacks the hydroxymethyl group.
7-(Hydroxymethyl)quinoxalin-2(1H)-one: Similar structure but lacks the trifluoromethyl group.
Uniqueness
7-(Hydroxymethyl)-3-(trifluoromethyl)quinoxalin-2(1H)-one is unique due to the presence of both the hydroxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H7F3N2O2 |
|---|---|
分子量 |
244.17 g/mol |
IUPAC 名称 |
7-(hydroxymethyl)-3-(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)8-9(17)15-7-3-5(4-16)1-2-6(7)14-8/h1-3,16H,4H2,(H,15,17) |
InChI 键 |
QSADNPYBNHWFQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CO)NC(=O)C(=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















